2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in scientific research, particularly in the areas of cancer treatment and inflammation.
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Gul et al. (2016) explored the synthesis of pyrazoline derivatives of benzenesulfonamides, which were evaluated for their inhibitory effects on carbonic anhydrase I and II. These compounds showed Ki values in the nanomolar range, indicating their potential as carbonic anhydrase inhibitors for further detailed studies (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Cyclooxygenase-2 Inhibition
Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives to evaluate their ability to inhibit cyclooxygenase-2 (COX-2) and -1 (COX-1) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for the treatment of conditions such as rheumatoid arthritis and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Antimicrobial and Anti-HIV Activity
A study by Iqbal et al. (2006) prepared novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, which were screened for their antimicrobial and anti-HIV activities. Some synthesized compounds showed promising results, aligning with structure-activity relationship (SAR) observations (Iqbal, Zareef, Ahmed, Zaidi, Arfan, Shafique, & Al-Masoudi, 2006).
Anticancer Properties
Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives and investigated their antiproliferative activity against various tumor cell lines. Some compounds exhibited higher antiproliferative activity than doxorubicin against specific human leukemia and breast adenocarcinoma cells, suggesting their potential as lead anticancer agents (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).
Luminescence and Antibacterial Properties
A study by Feng et al. (2021) explored the construction of d10 metal complexes using modified benzenesulfonamide acid, which showed promising luminescence and antibacterial properties. The structural diversity induced by N-containing auxiliary ligands in these complexes was highlighted, along with their potential applications in photodynamic therapy and as antibacterial agents (Feng, Li, Feng, Zhang, Chen, Fang, & Li, 2021).
Mechanism of Action
Target of Action
The primary target of 2,5-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin . This results in a decrease in thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a fibrin clot. By reducing thrombin generation, the compound indirectly inhibits the process of fibrin clot formation .
Pharmacokinetics
This compound has good bioavailability , low clearance , and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in fibrin clot formation, which can prevent thromboembolic diseases .
properties
IUPAC Name |
2,5-difluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-12-4-9-15(19)16(11-12)25(23,24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDTVEUNEPKRIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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